Ames Mutagenicity: Non-Methylated vs. Methyl-Substituted Chrysoidine Components in Salmonella typhimurium TA100
In a direct head-to-head comparison within the same study, the non-methylated chrysoidine component — corresponding to the core structure of 4-(phenylazo)benzene-1,3-diamine — produced 66 revertants at 50 μg/plate in Salmonella typhimurium strain TA100 with control rat liver S9 activation. In contrast, the methyl-substituted analog 2,4-diamino-3-methylazobenzene yielded 1992 revertants at the same dose, representing an approximately 30-fold higher mutagenic potency [1]. This demonstrates that the non-methylated azo backbone present in CAS 79234-33-6 carries substantially lower genotoxic liability than methylated chrysoidine variants sold under identical trade names.
| Evidence Dimension | Bacterial reverse mutation (Ames) — revertants per plate |
|---|---|
| Target Compound Data | 66 revertants at 50 μg/plate (non-methylated chrysoidine component; TA100 + control rat liver S9) |
| Comparator Or Baseline | 2,4-diamino-3-methylazobenzene (methyl-substituted chrysoidine): 1992 revertants at 50 μg/plate (TA100 + control rat liver S9) |
| Quantified Difference | ~30-fold lower mutagenic potency for the non-methylated component |
| Conditions | Salmonella typhimurium strain TA100; rat liver S9 (uninduced control); 50 μg/plate dose |
Why This Matters
Procurement of the non-methylated form (CAS 79234-33-6) rather than methyl-substituted chrysoidine batches directly reduces Ames-active mutagenicity by ~30-fold, a critical differentiator for laboratories conducting genetic toxicology assessments or formulating products subject to mutagenicity regulations.
- [1] Sandhu P, Chipman JK, et al. Bacterial mutagenesis and hepatocyte unscheduled DNA synthesis induced by chrysoidine azo-dye components. Mutation Research, 1990 Mar;240(3):227-36. PMID: 2179718. View Source
